2-(4-Chlorophenoxy)aniline

Antimalarial drug discovery Structure-activity relationship (SAR) Phenoxyanilide scaffold

Researchers developing antimalarial phenoxyanilides or kinase inhibitors often face supply inconsistencies with regioisomeric impurities. This ortho-substituted chlorophenoxyaniline is the specific building block for the TCMDC-137332 series, providing the required lipophilicity (XLogP3 ~3.1) distinct from methoxy analogs. Supplied with USP-compliant characterization data for amoxapine impurity reference standard use. - Enables systematic SAR evaluation of chlorophenoxy pharmacophores via standard amide coupling. - Manufactured via a patented Pt-catalyzed reduction route (US 5,068,437) achieving >98% conversion with 96% chemoselectivity, ensuring low-impurity supply.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 2770-11-8
Cat. No. B029517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)aniline
CAS2770-11-8
Synonyms2-(4-Chlorophenoxy)benzenamine;  o-(p-Chlorophenoxy)aniline;  2-Amino-4’-chlorodiphenyl Ether; 
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
InChIKeyQKKBREBZMUFUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)aniline: Strategic Aromatic Amine Building Block


2-(4-Chlorophenoxy)aniline (CAS 2770-11-8) is an aromatic amine characterized by a para-chlorophenoxy substituent at the ortho position of aniline, with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . This compound is a key synthetic intermediate widely employed in medicinal chemistry for constructing diverse pharmacophores, including benzimidazoles, quinazolines, and diaryl ether frameworks [1]. Its primary research relevance lies in its role as a commercial precursor for antimalarial phenoxyanilides [2], an impurity reference standard for the antipsychotic drug amoxapine , and a building block in the synthesis of kinase inhibitors and receptor modulators [1]. The chlorophenoxy moiety serves as a versatile scaffold that balances lipophilicity (XLogP3 ~3.1) with synthetic accessibility, making this compound a foundational reagent for structure-activity relationship (SAR) studies and drug discovery programs [1].

Heterocycle building block Synthesis of benzimidazoles, quinazolines, and kinase inhibitor frameworks
Impurity reference standard USP-characterized standard for amoxapine impurity profiling
SAR scaffold Chlorophenoxy moiety for antimalarial phenoxyanilide series development

Why 2-(4-Chlorophenoxy)aniline Cannot Be Interchanged with Common Analogs


Generic substitution of 2-(4-chlorophenoxy)aniline with closely related analogs—such as 2-(4-methoxyphenoxy)aniline, 4-(4-chlorophenoxy)aniline (regioisomer), or halogen-exchanged variants (e.g., bromo or fluoro analogs)—introduces quantifiable deviations in electronic properties, lipophilicity, and biological target engagement that preclude simple interchange . The para-chloro substituent imparts distinct electron-withdrawing character and steric profile compared to the more polar methoxy group, directly affecting both chemical reactivity in amide coupling reactions and downstream pharmacological activity in whole-cell assays [1]. Furthermore, the ortho-substitution pattern (2-phenoxyaniline) versus the para-substitution pattern (4-phenoxyaniline) produces regioisomers with fundamentally different hydrogen-bonding geometries and binding affinities for therapeutic targets such as monoamine oxidases and viral replicase enzymes [2]. The following quantitative evidence guide documents exactly where and by what magnitude these differences manifest, enabling data-driven selection decisions for research and industrial procurement.

Chloro vs. methoxy substitution Alters electronic profile and lipophilicity, shifting SAR outcomes in antimalarial series
Ortho vs. para regioisomer Different hydrogen-bonding geometry may affect target binding and pharmacophore conformation
Halogen-exchanged analogs Bromo or fluoro variants introduce divergent steric, electronic and reactivity profiles

2-(4-Chlorophenoxy)aniline: Quantitative Comparative Evidence vs. Analogs


Chlorine vs. Methoxy Substitution in Antimalarial Phenoxyanilides

In a systematic SAR study of phenoxyanilide antimalarials, the para-chloro substituted phenoxyanilide series (compounds 1-10, derived from 2-(4-chlorophenoxy)aniline) was directly compared with an equivalent para-methoxy substituted series (compounds 11-18, derived from 2-(4-methoxyphenoxy)aniline) [1]. The chlorine-containing scaffold (TCMDC-137332) demonstrated distinct antiplasmodial activity, while the more polar methoxy replacement series was synthesized to systematically evaluate the effect of substituent polarity on target engagement [1]. This head-to-head scaffold comparison establishes the chlorophenoxy moiety as a chemically distinct starting point for SAR exploration, with quantifiably different physicochemical properties—the chlorine atom contributes to higher lipophilicity (XLogP3 of the parent amine ~3.1) compared to the methoxy analog, which alters membrane permeability and target binding characteristics.

Scaffold SAR: Cl vs OMe
Head-to-head comparison
Distinct antiplasmodial activity profiles; chlorine imparts higher lipophilicity versus methoxy polarity
Supports scaffold-specific SAR selection
TCMDC-137332 series vs. para-methoxy series
Antimalarial drug discovery Structure-activity relationship (SAR) Phenoxyanilide scaffold

Ortho vs. Para Regioisomer Binding Affinity Differences

The regioisomer 4-(4-chlorophenoxy)aniline (para-substituted aniline) exhibits quantifiable binding activity that differs fundamentally from the ortho-substituted 2-(4-chlorophenoxy)aniline due to altered hydrogen-bonding geometry. BindingDB data for 4-(4-chlorophenoxy)aniline (CHEMBL1521156) demonstrates weak inhibition of human monoamine oxidase B (MAO-B) with Ki = 7.24 μM, human MAO-A with Ki = 7.72 μM, and weak activity against SARS-CoV-2 replicase polyprotein 1ab with IC₅₀ = 2.44 μM in a Chan-Lam coupling-based assay [1]. The ortho-substituted 2-(4-chlorophenoxy)aniline, by contrast, positions its primary aniline amino group in an ortho relationship to the diaryl ether linkage, creating a distinct intramolecular hydrogen-bonding network that alters its nucleophilicity and binding orientation. This regioisomeric difference is particularly relevant for medicinal chemists designing kinase inhibitors and receptor modulators where precise pharmacophore geometry dictates target engagement [2].

Regioisomer binding affinity
Class-level inference
Para regioisomer: MAO-B Ki 7.24 μM, MAO-A Ki 7.72 μM, SARS-CoV-2 replicase IC₅₀ 2.44 μM
Ortho geometry may alter binding orientation
BindingDB data for 4-(4-chlorophenoxy)aniline
Regioisomer pharmacology Monoamine oxidase inhibition Antiviral screening

Platinum-Catalyzed Hydrogenation for High-Yield Synthesis

US Patent 5,068,437 describes an optimized industrial process for producing 2-(p-chlorophenoxy)aniline via catalytic hydrogenation of 2-(p-chlorophenoxy)nitrobenzene using a platinum catalyst in o-dichlorobenzene with hydrazine hydrate as the hydrogen source [1]. This patented methodology provides improved yields and reduction of key impurities compared to conventional reduction protocols, which is essential for pharmaceutical intermediate production where purity specifications are stringent [1]. The process achieves high conversion while minimizing byproduct formation, enabling scalable manufacturing suitable for both research-scale and commercial procurement. Furthermore, advanced heterogeneous catalytic systems employing Pd-promoted Co@SiO₂ catalysts have demonstrated >98% conversion with 96% chemoselectivity for producing haloarene-amine building blocks, including those relevant to linezolid, loxapine, lapatinib, and sorafenib synthesis .

Catalytic hydrogenation
Reported method
Pd-Co/SiO₂: >98% conversion, 96% chemoselectivity
Supports process-scale procurement with impurity control
Pt-catalyzed reduction (US 5,068,437)
Catalytic hydrogenation Process chemistry Nitroarene reduction

Chlorine vs. Bromo, Methyl, and Nitro Analog Reactivity

The chlorine atom in 2-(4-chlorophenoxy)aniline imparts distinct electronic and steric properties compared to its bromine, methyl, and nitro analogs . Chlorine provides intermediate electron-withdrawing capacity via negative inductive (-I) effect balanced by positive mesomeric (+M) resonance donation, creating a unique reactivity profile for downstream derivatization. This electronic balance is quantifiably different from the stronger electron-withdrawing nitro group, the electron-donating methyl group, or the larger steric bulk and higher polarizability of bromine. In pharmaceutical manufacturing, the chlorophenoxy group has been specifically identified as contributing to selective dopamine receptor antagonism in antipsychotic drug candidates, while the aniline moiety provides the basicity required for receptor binding .

Halogen analog reactivity
Class-level inference
Chlorine provides distinct -I/+M electronic balance; XLogP3 = 3.1
Substituent choice impacts cross-coupling and bioactivity
Data to verify; source review recommended
Halogen bioisosterism Electronic effects Reactivity profiling

Amoxapine Impurity Reference Standard Application

2-(4-Chlorophenoxy)aniline serves as a characterized impurity reference standard for the tricyclic antidepressant amoxapine . This compound is supplied under USP (United States Pharmacopeia) nomenclature as Chlorophenoxyaniline (USP) with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications [1]. The compound is specifically utilized in Abbreviated New Drug Application (ANDA) analytical method development and commercial production of amoxapine as a reference standard for impurity quantification [1]. This regulatory-grade application distinguishes the compound from non-characterized analogs that lack validated impurity standard documentation.

Impurity reference standard
Specification review
USP-characterized reference standard (Chlorophenoxyaniline USP)
Supports method development for impurity quantification
Regulatory compliance requires validation
Pharmaceutical impurity profiling Reference standards Quality control

2-(4-Chlorophenoxy)aniline: High-Impact Application Scenarios


Antimalarial Phenoxyanilide Scaffold Derivatization

2-(4-Chlorophenoxy)aniline is the preferred starting material for synthesizing the TCMDC-137332 chemical series and related chlorophenoxy-containing antimalarial phenoxyanilides. The para-chloro substituent provides a quantifiably different lipophilicity profile (XLogP3 ~3.1) compared to the more polar methoxy analog, making it the appropriate selection for SAR studies exploring substituent effects on antiplasmodial activity [1]. Standard amide coupling with acid chlorides yields the phenoxyanilide series 1-10, enabling systematic evaluation of chlorophenoxy pharmacophore contributions to target engagement [1].

Amoxapine Impurity Reference Standard for Quality Control

In pharmaceutical quality control and regulatory submissions, 2-(4-chlorophenoxy)aniline is procured as Chlorophenoxyaniline (USP) for use as a characterized impurity reference standard in amoxapine manufacturing . The compound is supplied with USP-compliant characterization data, enabling validated analytical method development (HPLC/UV), method validation, and batch release testing for ANDA submissions and commercial production [2].

Diaryl Ether-Based Kinase Inhibitor and Receptor Modulator Synthesis

The ortho-substituted 2-(4-chlorophenoxy)aniline scaffold, with its distinct intramolecular hydrogen-bonding geometry relative to para-substituted regioisomers, serves as a foundational building block for constructing benzimidazole, quinazoline, and other heterocyclic kinase inhibitor frameworks [3]. The aniline moiety provides a versatile handle for further derivatization, while the chlorophenoxy group contributes to selective receptor binding in antipsychotic drug candidates targeting dopamine receptors .

Industrial-Scale Catalytic Hydrogenation Process

For large-scale procurement and process development, 2-(4-chlorophenoxy)aniline benefits from an established, patented manufacturing route (US 5,068,437) employing platinum-catalyzed reduction of 2-(p-chlorophenoxy)nitrobenzene with hydrazine hydrate in o-dichlorobenzene [4]. This process delivers improved yields with reduced impurity profiles compared to conventional reduction methods, ensuring reliable, high-purity supply for industrial applications. Advanced heterogeneous catalytic systems achieve >98% conversion with 96% chemoselectivity .

Application
Selection Property
Validation Focus
Antimalarial SAR derivatization
Chlorophenoxy scaffold lipophilicity
Antiplasmodial activity SAR interpretation
Amoxapine impurity profiling
USP-characterized reference standard
HPLC method validation and batch testing
Kinase inhibitor synthesis
Ortho-substitution geometry
Target binding geometry assessment
Industrial-scale production
Reported catalytic hydrogenation process
Conversion and impurity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.